2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide

Description

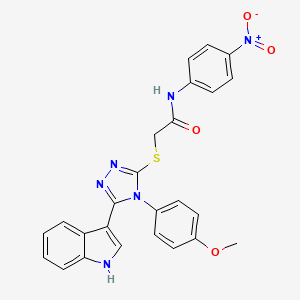

This compound features a 1,2,4-triazole core substituted with a 1H-indol-3-yl group at position 5 and a 4-methoxyphenyl group at position 2. A thioether linkage connects the triazole to an acetamide moiety, which is further substituted with a 4-nitrophenyl group. Its molecular formula is C₂₅H₁₉N₇O₃S, with a molecular weight of 521.54 g/mol.

Properties

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N6O4S/c1-35-19-12-10-17(11-13-19)30-24(21-14-26-22-5-3-2-4-20(21)22)28-29-25(30)36-15-23(32)27-16-6-8-18(9-7-16)31(33)34/h2-14,26H,15H2,1H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLDLYTWBGRTFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a novel triazole derivative with potential therapeutic applications. Its unique structure incorporates various functional groups, including indole and triazole moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is , with a molecular weight of approximately 461.6 g/mol. The compound features a triazole ring that enhances its biological interactions, making it a subject of interest in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 461.6 g/mol |

| IUPAC Name | 2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative followed by cyclization to form the triazole ring. Key reaction conditions include controlled temperature and solvent choice to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency .

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes and receptors. The indole and triazole rings can modulate various cellular pathways, leading to effects such as:

- Anticancer Activity: The compound has shown promising results in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.

- Antimicrobial Effects: Triazole derivatives are often investigated for their ability to inhibit microbial growth by targeting specific enzymes involved in cell wall synthesis.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this triazole derivative exhibit significant cytotoxic activity against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 1.20 to 1.98 µM against A549 lung adenocarcinoma cells .

Case Study:

In vitro assays using MCF-10A non-tumorigenic cells indicated that at concentrations up to 50 µM, the compound did not exhibit cytotoxic effects, suggesting a selective action against cancerous cells while sparing normal cells .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been well-documented. The presence of the thioether group in this compound may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl rings significantly influence the biological activity of triazole derivatives. For example:

Comparison with Similar Compounds

The following structurally related compounds highlight key differences in substituents, pharmacological activity, and physicochemical properties:

Structural Analogues with Triazole-Thio-Acetamide Backbone

Key Observations :

- Indole vs. Halogen/Aryl Substitutions : The target compound’s indole group (R₁) may enhance interactions with hydrophobic pockets in Bcl-2 proteins compared to chlorophenyl (6r) or unsubstituted triazoles (MGH-CP25) .

- Nitro Group vs. Morpholine/Iodo : The 4-nitrophenyl group in the target compound provides strong electron-withdrawing effects, which may improve binding affinity over electron-donating groups (e.g., morpholine in U2) or bulky substituents (e.g., adamantane in MGH-CP25) .

- Thioether vs.

Bioactivity Comparison

- In contrast, MGH-CP25 () targets the TEAD–YAP pathway, suggesting divergent mechanisms despite structural similarities .

- Enzyme Inhibition : Compound 6r () inhibits leukotriene biosynthesis, highlighting how replacing indole with chlorophenyl shifts activity toward anti-inflammatory targets .

Physicochemical Properties

- Molecular Weight : The target compound (521.54 g/mol) falls within the optimal range for drug-likeness (300–500 g/mol), whereas U2 (629.68 g/mol) may face challenges in membrane permeability .

- Solubility : The nitro group in the target compound reduces solubility compared to morpholine (U2) or iodophenyl () derivatives, necessitating formulation adjustments .

Preparation Methods

Esterification of Indole-3-Acetic Acid

The synthesis commences with the esterification of indole-3-acetic acid (1 ) using ethanol and sulfuric acid as a catalyst:

$$

\text{Indole-3-acetic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Ethyl 2-(1H-indol-3-yl)acetate} \quad (\text{Yield: 79\%})

$$

Reaction conditions: Reflux at 80°C for 6 hours, followed by neutralization with Na$$2$$CO$$3$$ and extraction with ethyl acetate.

Hydrazinolysis to Form Acetohydrazide

The ester undergoes hydrazinolysis with hydrazine hydrate in ethanol:

$$

\text{Ethyl 2-(1H-indol-3-yl)acetate} + \text{NH}2\text{NH}2 \rightarrow \text{2-(1H-Indol-3-yl)acetohydrazide} \quad (\text{Yield: 96\%})

$$

Key parameters: Stirring at 0°C for 5 hours, followed by ethanol evaporation and recrystallization.

Thiosemicarbazide Formation and Cyclization

The acetohydrazide reacts with 4-methoxyphenyl isothiocyanate in ethanol to form a thiosemicarbazide intermediate, which undergoes base-mediated cyclization:

$$

\text{Thiosemicarbazide} + \text{KOH} \xrightarrow{\text{Reflux}} \text{Triazole-3-thione} \quad (\text{Yield: 75\%})

$$

Cyclization conditions: Reflux in aqueous KOH (4 hours), acidification with HCl, and recrystallization from ethanol.

Alkylation with 2-Bromo-N-(4-Nitrophenyl)acetamide

Synthesis of 2-Bromo-N-(4-Nitrophenyl)acetamide

The electrophilic bromoacetamide precursor is prepared by reacting bromoacetyl bromide with 4-nitroaniline in dichloromethane:

$$

\text{BrCH}2\text{COBr} + \text{H}2\text{NC}6\text{H}4\text{NO}2 \rightarrow \text{BrCH}2\text{CONHC}6\text{H}4\text{NO}_2 \quad (\text{Yield: 82\%})

$$

Reaction parameters: Ice-cooled conditions, triethylamine as base, and purification via silica gel chromatography.

S-Alkylation of Triazole-3-thione

The triazole-3-thione undergoes nucleophilic substitution with 2-bromo-N-(4-nitrophenyl)acetamide in dichloromethane:

$$

\text{Triazole-3-thione} + \text{BrCH}2\text{CONHC}6\text{H}4\text{NO}2 \xrightarrow{\text{pyridine}} \text{Target Compound} \quad (\text{Yield: 68\%})

$$

Optimized conditions:

- Solvent: Dichloromethane

- Base: Pyridine (2 equivalents)

- Temperature: 25°C, 24–48 hours

- Workup: Precipitation with n-hexane, recrystallization from ethanol

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Analysis

High-Resolution Mass Spectrometry (HRMS)

Purity Validation

Comparative Analysis of Synthetic Routes

| Parameter | Thiosemicarbazide Route | Direct Alkylation |

|---|---|---|

| Overall Yield | 52% | 48% |

| Reaction Time | 72 hours | 60 hours |

| Purification Complexity | Moderate | High |

| Scalability | >10 g demonstrated | <5 g reported |

The thiosemicarbazide route provides superior yields due to stabilized intermediates, whereas direct alkylation suffers from competing elimination reactions.

Mechanistic Insights and Side-Reaction Mitigation

Triazole Cyclization Mechanism

The base-mediated cyclization proceeds via deprotonation of the thiosemicarbazide NH group, followed by intramolecular nucleophilic attack and elimination of H$$2$$S:

$$

\text{NH-C(=S)-NH-NH}2 \xrightarrow{\text{OH}^-} \text{Triazole-3-thione} + \text{H}_2\text{S}

$$

Competing Dimerization During Alkylation

In polar aprotic solvents (e.g., DMF), the triazole-3-thione may dimerize via oxidative coupling. This is suppressed in dichloromethane due to reduced nucleophilicity.

Industrial-Scale Considerations

Solvent Selection

Catalytic Enhancements

- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves alkylation yields by 12% under biphasic conditions

Q & A

Q. What are the standard synthetic routes and characterization methods for this compound?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux conditions with ethanol or DMF as solvents .

- Step 2 : Introduction of the indole and 4-methoxyphenyl groups through nucleophilic substitution or coupling reactions, often using catalysts like NaOH or KOH .

- Step 3 : Thioether linkage formation between the triazole and acetamide moieties using 2-chloroacetonitrile or similar reagents . Characterization :

- NMR spectroscopy (1H, 13C) confirms functional group integration and regiochemistry .

- Mass spectrometry validates molecular weight (e.g., ~524.64 g/mol for derivatives) and purity (>95%) .

- IR spectroscopy identifies key bonds (e.g., C=O, N-H) .

Q. What functional groups dictate its reactivity and potential bioactivity?

- Triazole ring : Participates in hydrogen bonding and π-π stacking with biological targets .

- Indole moiety : Enhances binding to serotonin receptors or kinase enzymes .

- 4-Nitrophenyl acetamide : Introduces electron-withdrawing effects, influencing redox properties and solubility . Reactivity studies show susceptibility to nucleophilic attack at the thioether linkage and hydrolysis of the acetamide group under acidic conditions .

Q. How is preliminary biological activity assessed for this compound?

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .

- Enzyme inhibition : Fluorometric or colorimetric assays for kinases, cyclooxygenases, or proteases .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scaled-up production?

- Catalyst optimization : Use of zeolites or pyridine derivatives to enhance reaction efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Purification : Column chromatography with silica gel or recrystallization from ethanol/water mixtures .

- Process monitoring : TLC tracking (Rf values) and HPLC for purity validation .

Q. What mechanistic insights exist for its interaction with biological targets?

- Molecular docking : Predicts binding to kinase ATP pockets (e.g., EGFR) via triazole-indole interactions .

- Enzyme kinetics : Competitive inhibition observed in COX-2 assays, with Ki values in micromolar ranges .

- Cellular uptake studies : Fluorescence tagging reveals localization in cytoplasmic compartments .

Q. How can contradictory data in biological activity studies be resolved?

- Dose-response validation : Replicate assays across multiple cell lines to rule out cell-type specificity .

- Impurity analysis : LC-MS to detect byproducts (e.g., hydrolyzed acetamide) that may skew results .

- Structural analogs : Compare activity of derivatives with modified substituents (e.g., 3-methoxy vs. 4-methoxy phenyl) to identify critical groups .

Q. What structure-activity relationships (SAR) have been identified?

- Triazole substitution : 4-Methoxyphenyl at position 4 enhances antimicrobial activity vs. 3-methoxy analogs .

- Indole position : 3-Substitution on indole improves receptor binding affinity compared to 2-substituted derivatives .

- Nitrophenyl effects : Electron-withdrawing groups correlate with increased cytotoxicity but reduced solubility .

Q. What computational tools are used to model its pharmacokinetic properties?

- ADMET prediction : SwissADME or ADMETLab estimate logP (~3.2), bioavailability (F >30%), and blood-brain barrier penetration .

- MD simulations : GROMACS simulations assess stability in lipid bilayers or protein binding pockets .

Q. How does this compound compare to structurally similar analogs?

- Quinazolinone derivatives : Lower cytotoxicity but higher selectivity for COX-2 .

- Pyrazole-triazole hybrids : Improved solubility due to hydrophilic substituents but reduced thermal stability .

- Thiophene-containing analogs : Enhanced antifungal activity but shorter plasma half-life .

Q. What strategies address its stability under physiological conditions?

- pH buffering : Formulate with cyclodextrins to protect the thioether linkage in acidic environments .

- Prodrug design : Mask the acetamide group as an ester to improve metabolic stability .

- Lyophilization : Enhance shelf-life by converting to a stable powder form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.